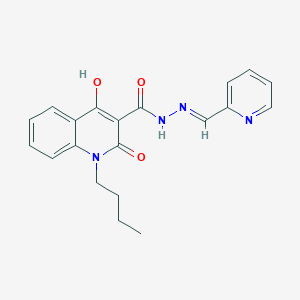
1-Butyl-4-HO-2-oxo-N'(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H20N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives.
Substitution: Various substituted quinolinecarbohydrazides depending on the substituent used.
Scientific Research Applications
1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-HO-2-oxo-N’(3-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
- 1-Butyl-4-HO-2-oxo-N’(4-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
- 1-Allyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
Uniqueness
1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the 2-pyridinylmethylene moiety can enhance its ability to interact with biological targets and improve its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-2-3-12-24-16-10-5-4-9-15(16)18(25)17(20(24)27)19(26)23-22-13-14-8-6-7-11-21-14/h4-11,13,25H,2-3,12H2,1H3,(H,23,26)/b22-13+ |
InChI Key |
QYZSRASFJCMRGD-LPYMAVHISA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212673.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11212674.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11212681.png)
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine](/img/structure/B11212690.png)
![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B11212700.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11212706.png)
![5-(3,4-Difluorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212714.png)
![3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11212720.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11212723.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11212726.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11212739.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11212743.png)
![3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11212752.png)
